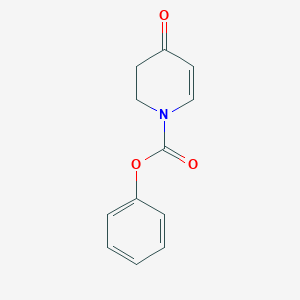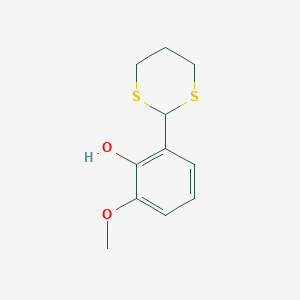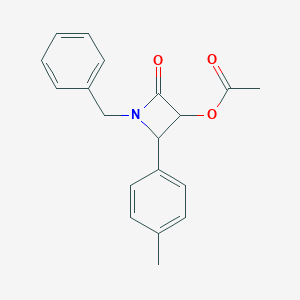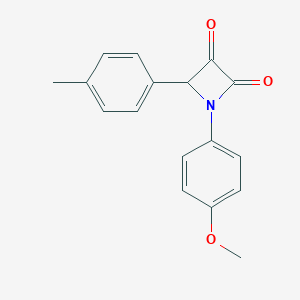
(5Z)-3-ethyl-5-(1H-indol-3-ylmethylidene)-1-methyl-2-sulfanylideneimidazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z)-3-ethyl-5-(1H-indol-3-ylmethylidene)-1-methyl-2-sulfanylideneimidazolidin-4-one is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as EIM-4 and has been shown to have potential applications in a variety of fields, including medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of (5Z)-3-ethyl-5-(1H-indol-3-ylmethylidene)-1-methyl-2-sulfanylideneimidazolidin-4-one is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in the growth and spread of cancer cells. It may also have neuroprotective effects by reducing inflammation and oxidative stress in the brain.
Biochemical and Physiological Effects:
Studies have shown that (5Z)-3-ethyl-5-(1H-indol-3-ylmethylidene)-1-methyl-2-sulfanylideneimidazolidin-4-one can have a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth. It may also have anti-inflammatory and antioxidant effects in the brain, which could make it useful for treating neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (5Z)-3-ethyl-5-(1H-indol-3-ylmethylidene)-1-methyl-2-sulfanylideneimidazolidin-4-one in lab experiments is that it has been shown to be relatively safe and non-toxic. However, one of the limitations is that it can be difficult to synthesize, which can make it expensive and time-consuming to work with.
Direcciones Futuras
There are many potential future directions for research on (5Z)-3-ethyl-5-(1H-indol-3-ylmethylidene)-1-methyl-2-sulfanylideneimidazolidin-4-one. One area of interest is its potential use in combination with other drugs or therapies for treating cancer or neurodegenerative diseases. It may also be useful for studying the mechanisms of these diseases and for developing new treatments. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its synthesis for use in lab experiments.
Métodos De Síntesis
The synthesis of (5Z)-3-ethyl-5-(1H-indol-3-ylmethylidene)-1-methyl-2-sulfanylideneimidazolidin-4-one is a complex process that involves several steps. One of the most common methods for synthesizing this compound involves the use of various reagents and solvents, including ethyl acetoacetate, indole-3-carboxaldehyde, and thiosemicarbazide. The reaction is typically carried out under reflux conditions and can take several hours to complete.
Aplicaciones Científicas De Investigación
The potential applications of (5Z)-3-ethyl-5-(1H-indol-3-ylmethylidene)-1-methyl-2-sulfanylideneimidazolidin-4-one in scientific research are vast. This compound has been shown to have potential uses in medicinal chemistry, including as a potential anti-cancer agent. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Propiedades
Nombre del producto |
(5Z)-3-ethyl-5-(1H-indol-3-ylmethylidene)-1-methyl-2-sulfanylideneimidazolidin-4-one |
|---|---|
Fórmula molecular |
C15H15N3OS |
Peso molecular |
285.4 g/mol |
Nombre IUPAC |
(5Z)-3-ethyl-5-(1H-indol-3-ylmethylidene)-1-methyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C15H15N3OS/c1-3-18-14(19)13(17(2)15(18)20)8-10-9-16-12-7-5-4-6-11(10)12/h4-9,16H,3H2,1-2H3/b13-8- |
Clave InChI |
NXOVZUVQYPWUPP-JYRVWZFOSA-N |
SMILES isomérico |
CCN1C(=O)/C(=C/C2=CNC3=CC=CC=C32)/N(C1=S)C |
SMILES |
CCN1C(=O)C(=CC2=CNC3=CC=CC=C32)N(C1=S)C |
SMILES canónico |
CCN1C(=O)C(=CC2=CNC3=CC=CC=C32)N(C1=S)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Pyridinium, 4-[2-[4-(dimethylamino)phenyl]ethenyl]-1-hexadecyl-](/img/structure/B303355.png)


![N-(2-iodo-4,5-dimethoxybenzyl)-N-[(4-iodo-1,2,5-trimethyl-1H-pyrrol-3-yl)methyl]amine](/img/structure/B303360.png)
![1-Hydroxy-3-isopropoxy-2-methyl-spiro(benzo[b]cylobutane-5,2'-[1,3]dioxolane)-6-one](/img/structure/B303363.png)
![tert-butyl 4-[2-(2,5-dimethylpyrrol-1-yl)phenyl]-4H-pyridine-1-carboxylate](/img/structure/B303364.png)




